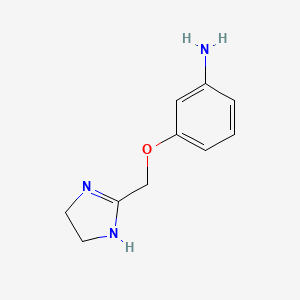

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Overview

Description

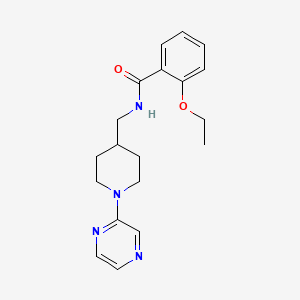

“3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline” is a chemical compound . It is also known as "Benzenamine, 3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-" .

Synthesis Analysis

The synthesis of imidazole compounds, such as “this compound”, involves various methods . One common method is the Van Leusen Imidazole Synthesis, which starts from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of benzimidates and 2H-azirines, or a ketone oxidation followed by imidazole condensation with aldehydes .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 191.23 . More specific physical and chemical properties are not available from the search results.Scientific Research Applications

Synthesis and Catalysis

Chiral 3-(2′-imidazolinyl)anilines, closely related to the compound , have been synthesized and employed in the creation of unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes via aryl C–H bond activation. These complexes are characterized by their unique molecular structures and have potential applications in asymmetric catalysis, highlighting the versatility of imidazoline-aniline derivatives in synthesizing complex metalorganic frameworks for catalytic processes (Yang et al., 2011).

Fluorescent Chemosensors

Derivatives integrating 2-(2-Aminophenyl)-1H-benzimidazole with anthracene/pyrene have been developed as efficient chemosensors for detecting aluminum ions in aqueous solutions. These probes exhibit high selectivity and sensitivity, offering a non-invasive method for monitoring aluminum levels in biological systems, thus indicating the potential of imidazoline-aniline derivatives in environmental monitoring and healthcare diagnostics (Shree et al., 2019).

Antioxidant Activities

Bis(benzimidazol-2-ylmethyl)aniline derivatives have been synthesized and their silver(I) complexes evaluated for DNA-binding properties and antioxidant activities. These studies demonstrate the biomedical relevance of such derivatives, particularly in developing therapeutic agents capable of interacting with DNA and scavenging free radicals, showcasing their potential in medicinal chemistry (Wu et al., 2014).

Water Decontamination

Aniline-based pharmaceuticals like diclofenac and sulfamethoxazole have been studied for their reactivity with sulfate radical anion, generated by the peroxymonosulfate/Cobalt(II) system. This research indicates the utility of imidazoline-aniline derivatives in environmental engineering, specifically in enhancing the efficiency of water decontamination processes through advanced oxidation technologies (Ahmed et al., 2012).

Anticancer Evaluation

Imidazolinone and benzoxazole derivatives synthesized from oxazolinone with aniline have shown potent activity against cancer cell lines MCF-7 and HePG2. These findings contribute to the ongoing search for new anticancer agents, highlighting the potential of imidazoline-aniline derivatives in drug discovery and development (Elhady & Abubshait, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

properties

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6H,4-5,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSOLHAYGIJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)

![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/no-structure.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)

![N-({[(1-cyanocyclopropyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2567684.png)

![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)